N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-4-3-5-9(2)11(8)14-10-6-12-13-7-10/h3-7,14H,1-2H3,(H,12,13) |
InChI Key |
FLCSOXKTKDSAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CNN=C2 |
Origin of Product |
United States |
Synthetic Strategies for N 2,6 Dimethylphenyl 1h Pyrazol 4 Amine and Its Analogues
Classical Pyrazole (B372694) Synthesis Approaches Applicable to 4-Aminopyrazoles
The foundational methods for constructing the pyrazole ring have been established for over a century and typically involve the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. mdpi.com These methods remain highly relevant for the synthesis of substituted pyrazoles, including 4-amino analogues.
The most prominent and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.gov This reaction proceeds by the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com The reaction of a 1,3-diketone with hydrazine hydrate (B1144303) or a substituted hydrazine is a direct and efficient route to polysubstituted pyrazoles. researchgate.net
To generate 4-aminopyrazoles via this route, the 1,3-dicarbonyl precursor must contain a suitable functional group at the C2 position that can be converted to or already exists as an amino group. For instance, a precursor like 2-amino-1,3-diketone could theoretically be used, although such starting materials are not always readily available. A more common strategy involves using precursors where the C2 substituent is a precursor to the amine, such as a nitro group or a protected amino group.
A variation on this classical approach involves the one-pot, in-situ generation of the 1,3-diketone from a ketone and an acid chloride, which is then immediately reacted with hydrazine without isolation of the dicarbonyl intermediate. organic-chemistry.org This method enhances efficiency and allows for the rapid synthesis of pyrazoles that might otherwise be difficult to access. organic-chemistry.org
Table 1: Examples of 1,3-Dicarbonyl Precursors in Pyrazole Synthesis
| Precursor (1,3-Dicarbonyl) | Hydrazine Reagent | Resulting Pyrazole Type | Reference |
| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethyl-1H-pyrazole | mdpi.com |
| Dibenzoylmethane | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole | nih.gov |
| Ketone + Acid Chloride (in situ) | Hydrazine Hydrate | Variably substituted pyrazoles | organic-chemistry.org |
Beyond 1,3-diketones, a variety of other substrates containing a 1,3-dielectrophilic framework can react with hydrazines to form the pyrazole core. These methods are particularly useful for accessing aminopyrazoles.
Key classes of substrates include:
β-Ketonitriles: The reaction of β-ketonitriles with hydrazine is a major route for the synthesis of 3(5)-aminopyrazoles. chim.it The reaction proceeds via addition of hydrazine to the ketone, followed by cyclization involving the nitrile group. chim.it
α,β-Unsaturated Nitriles: When an α,β-unsaturated nitrile contains a leaving group at the β-position, it can react with hydrazine to form aminopyrazoles. chim.it The regioselectivity of the reaction, determining whether a 3-amino or 5-aminopyrazole is formed, can often be controlled by the reaction conditions. chim.it
α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines typically yields pyrazoline intermediates, which can then be oxidized to form the corresponding pyrazole. mdpi.comnih.gov This method provides a pathway to pyrazoles with various substitution patterns.
Table 2: Alternative Substrates for Aminopyrazole Synthesis
| Substrate Type | Hydrazine Reagent | Product Type | Key Feature | Reference |
| β-Ketonitrile | Hydrazine Hydrate | 3(5)-Aminopyrazole | Cyclization involves the nitrile group. | chim.it |
| 3-Methoxyacrylonitrile | Phenylhydrazine | 5-Amino-1-phenylpyrazole or 3-Amino-1-phenylpyrazole | Regioselectivity controlled by reaction conditions (acidic vs. basic). | chim.it |
| α,β-Ethylenic Ketone | Hydrazine Derivative | Pyrazole (after oxidation) | Forms a pyrazoline intermediate that requires an oxidation step. | mdpi.com |
Targeted Synthesis of N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine
For a specifically substituted compound like this compound, direct functionalization of a pre-formed pyrazole ring is often a more convergent and efficient strategy than building the molecule from acyclic precursors.
Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, providing a direct route to N-aryl aminopyrazoles. The Buchwald-Hartwig amination, which uses a palladium catalyst, is one of the most effective methods for the amination of aryl and heteroaryl halides. nih.gov
This strategy involves the coupling of a 4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) with the desired amine, in this case, 2,6-dimethylaniline. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical for reaction efficiency. For instance, bulky, electron-rich phosphine ligands like tBuDavePhos have been shown to be effective in the Pd-catalyzed C-N coupling of amines with 4-bromopyrazoles. nih.gov
Copper-catalyzed C-N coupling reactions also serve as a valuable alternative, particularly for amines that may be poor substrates in palladium-catalyzed systems. nih.gov These reactions often use a copper(I) salt, such as CuI, as the catalyst. nih.gov
Table 3: Catalytic Amination for C4-Functionalization of Pyrazoles
| Halopyrazole Substrate | Amine | Catalyst System | Ligand | Base | Result | Reference |
| 4-Bromo-1-tritylpyrazole | Arylamines | Pd(dba)₂ | tBuDavePhos | NaOtBu | C-N coupled product | nih.gov |
| 4-Iodo-1-tritylpyrazole | Alkylamines | CuI | (if needed) | K₃PO₄ | C-N coupled product | nih.gov |
An alternative to direct C-N bond formation is the synthesis of a 4-aminopyrazole through the transformation of another functional group already present at the 4-position. A common and reliable method is the reduction of a 4-nitropyrazole. chim.it
The synthesis begins with the nitration of a pyrazole ring at the C4 position, which can typically be achieved using standard nitrating agents. The resulting 4-nitropyrazole is then subjected to reduction to yield the 4-aminopyrazole. Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), is a clean and efficient method for this transformation. chim.itznaturforsch.com This produces the 4-aminopyrazole, which can then be further functionalized if necessary. For the target molecule, this would involve a subsequent N-arylation step or beginning with an N1-substituted pyrazole.
Table 4: Synthesis of 4-Aminopyrazoles via Nitro Group Reduction
| Starting Material | Reaction Sequence | Key Reagents | Product | Reference |
| 1,3-Dimethyl-1H-pyrazole | 1. Nitration 2. Reduction | 1. HNO₃/H₂SO₄ 2. H₂, Pd/C | 1,3-Dimethyl-1H-pyrazol-4-amine | znaturforsch.com |
| 4-Nitropyrazole | Catalytic Reduction | H₂, Pd/C | 1H-Pyrazol-4-amine | chim.it |
Advanced and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods in chemistry. nih.govresearchgate.net The synthesis of pyrazoles has benefited greatly from these advancements, which focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net
Key sustainable and advanced approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for pyrazole synthesis, including cyclocondensation reactions. researchgate.net
Ultrasonic Irradiation: Sonochemistry provides an alternative energy source that can promote reactions and lead to higher efficiencies under mild conditions. researchgate.net
Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification. tandfonline.com Tetrabutylammonium bromide has been used as an effective medium for such reactions. tandfonline.com
Aqueous Media: Water is an ideal green solvent, and methodologies are increasingly being developed to perform pyrazole synthesis in aqueous systems, often with the aid of catalysts that function in water. thieme-connect.com
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that contains portions of all the starting materials. rsc.org These reactions are highly atom-economical and efficient for building molecular complexity, and several MCRs for pyrazole synthesis have been developed. rsc.org
Visible-Light Catalysis: This emerging field uses visible light to drive chemical reactions, offering a mild and sustainable alternative to traditional methods that require heat or harsh reagents. organic-chemistry.org
These green methodologies offer powerful alternatives to classical synthetic routes, providing pathways to pyrazoles that are not only efficient but also aligned with the principles of sustainable chemistry. nih.govresearchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures in a single synthetic operation. For the synthesis of pyrazole derivatives, MCRs have been employed to rapidly assemble the pyrazole core with desired substituents.
A notable MCR approach involves the condensation of a β-ketonitrile, a hydrazine, and an isothiocyanate. For instance, the one-pot reaction of hydrazine hydrate, arylidene malononitrile (B47326), and cyclohexyl isothiocyanate, catalyzed by HAp/ZnCl2, yields 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives in high yields (80-90%) under solvent-free conditions at 60-70°C. biointerfaceresearch.com This strategy highlights the efficiency of MCRs in generating highly functionalized pyrazoles.
Another example is the iodine-catalyzed one-pot multicomponent reaction for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov This method demonstrates good to excellent yields and a broad tolerance for various functional groups. nih.gov
The Ugi condensation, a well-known MCR, has also been utilized to create a library of 4-aminopyrazoles. This involves the reaction of a primary amine, a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acylamino amide intermediate, which is then cyclized with hydrazine to afford the desired 4-aminopyrazole. chim.it
These MCR approaches provide a powerful tool for generating diverse libraries of N-aryl-1H-pyrazol-4-amine analogues for further biological evaluation.
Transition Metal-Catalyzed Coupling Reactions for Aryl Pyrazole Linkages
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing a versatile platform for the synthesis and functionalization of the this compound scaffold.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has been successfully applied to the C4-amination of pyrazoles. For instance, the coupling of 4-halo-1H-1-tritylpyrazoles with various amines, including aryl and alkyl amines, has been achieved using a Pd(dba)2 catalyst with a suitable phosphine ligand like tBuDavePhos. nih.govresearchgate.net The choice of halogen on the pyrazole ring and the nature of the amine (presence or absence of β-hydrogens) can influence the reaction's efficiency. nih.gov While palladium catalysis is effective for amines lacking a β-hydrogen, copper-catalyzed conditions have shown to be more suitable for alkylamines possessing a β-hydrogen. nih.govresearchgate.net
Beyond palladium, cobalt-catalyzed directed arylation of C-H bonds in N-aryl pyrazoles with arylboronic acids has been reported, offering a direct method for C-C bond formation at the ortho-position of the N-aryl group. rsc.org This reaction proceeds in the presence of a Co(hfacac)2 catalyst and a CeSO4 oxidant. rsc.org Furthermore, transition-metal-free N-arylation of pyrazoles using diaryliodonium salts has been developed, providing a rapid and mild alternative to traditional catalytic methods. dntb.gov.uanih.gov
The following table summarizes key transition metal-catalyzed coupling reactions for the synthesis of aryl pyrazole linkages:
| Reaction Type | Catalyst/Reagents | Coupling Partners | Key Features |
| Buchwald-Hartwig Amination | Pd(dba)2, tBuDavePhos | 4-Halo-1H-1-tritylpyrazole, Amines | Effective for aryl and alkylamines lacking β-hydrogens. nih.govresearchgate.net |
| Copper-Catalyzed Amination | CuI | 4-Iodo-1H-1-tritylpyrazole, Alkylamines | Suitable for alkylamines possessing β-hydrogens. nih.govresearchgate.net |
| Cobalt-Catalyzed C-H Arylation | Co(hfacac)2, CeSO4 | N-Aryl pyrazoles, Arylboronic acids | Directs arylation to the ortho-position of the N-aryl group. rsc.org |
| Negishi Coupling | Palladium Catalyst | 4-Halo-1-phenyl-5-trifluoromethyl pyrazoles, (Hetero)arylzinc chlorides | Installs carbon-based substituents at the 4-position. rsc.org |
Solvent-Free and Microwave-Assisted Synthesis Protocols
In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained significant attention for the synthesis of pyrazole derivatives. These techniques often lead to shorter reaction times, higher yields, and reduced environmental impact.
Solvent-Free Synthesis:
Solid-state and solvent-free reactions provide an environmentally benign alternative to traditional solution-phase synthesis. The synthesis of pyrazoles has been achieved by grinding solid hydrazine with dicarbonyl compounds, resulting in high yields (>97%) without the need for catalysts or additives. ewha.ac.kr This method is operationally simple and produces minimal waste. ewha.ac.kr
Microwave-Assisted Synthesis:
Microwave irradiation has been widely adopted to accelerate organic reactions. The synthesis of 1-aryl-1H-pyrazole-5-amines can be efficiently achieved through the microwave-mediated reaction of 3-aminocrotononitrile (B73559) or an α-cyanoketone with an aryl hydrazine in aqueous HCl. nih.gov This method is rapid, with typical reaction times of 10-15 minutes, and provides good to excellent yields (70-90%). nih.gov
Microwave assistance has also been employed in the synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines, significantly reducing reaction times. nih.gov Furthermore, microwave irradiation has been utilized in the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes and in the cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds to yield 3,5-disubstituted-1H-pyrazoles. nih.govmdpi.com
The following table highlights examples of solvent-free and microwave-assisted pyrazole syntheses:
| Method | Reactants | Conditions | Product | Advantages |
| Solvent-Free Grinding | Solid Hydrazine, Dicarbonyl Compounds | Ambient Temperature | Pyrazoles | High yields, no catalyst, minimal waste. ewha.ac.kr |
| Microwave-Assisted | 3-Aminocrotononitrile, Aryl Hydrazine | 150°C, 10-15 min, Aqueous HCl | 1-Aryl-1H-pyrazole-5-amines | Rapid, high yields, uses water as a solvent. nih.gov |
| Microwave-Assisted | β-Ketonitrile, Hydrazine | N,N'-Diphenylformamidine, Microwave irradiation | 5-Aminopyrazol-4-yl ketones | Rapid and efficient. nih.gov |
| Microwave-Assisted | Hydrazone | Vilsmeier-Haack reagent, Microwave | Pyrazole-4-carbaldehydes | Efficient synthesis of functionalized pyrazoles. nih.gov |
Synthesis of this compound Derivatives and Analogues
The structural diversity of this compound analogues is achieved through systematic modifications at various positions of the core scaffold, including the pyrazole ring, the N-phenyl moiety, and the amino group at position 4.
Substituent Variation at the Pyrazole Ring
The functionalization of the pyrazole ring is crucial for modulating the biological activity of this compound analogues.
One common strategy is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. chim.it By varying the substituents on the 1,3-dicarbonyl precursor, a wide range of substituted pyrazoles can be accessed. For example, the reaction of arylhydrazines with malononitrile derivatives can lead to the formation of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.com
Transition metal-catalyzed cross-coupling reactions are also extensively used to introduce substituents onto the pyrazole ring. For instance, palladium-catalyzed Negishi coupling of 4-halo-1-phenyl-5-trifluoromethylpyrazoles with (hetero)arylzinc chlorides allows for the introduction of various aryl and heteroaryl groups at the C4 position. rsc.org Similarly, the Vilsmeier-Haack reaction of hydrazones can be used to introduce a formyl group at the C4 position, which can then be further elaborated. nih.gov
The following table provides examples of substituent variations at the pyrazole ring:
| Position | Introduced Substituent | Synthetic Method | Precursor |
| C4 | Cyano | Cyclocondensation | Arylhydrazine, Malononitrile derivative mdpi.com |
| C4 | (Hetero)aryl | Negishi Coupling | 4-Halo-1-phenyl-5-trifluoromethylpyrazole, (Hetero)arylzinc chloride rsc.org |
| C4 | Formyl | Vilsmeier-Haack Reaction | Hydrazone nih.gov |
| C5 | Thiol | Thionation | Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) nih.gov |
Modifications of the N-Phenyl Moiety
Alterations to the N-phenyl ring of this compound can significantly impact its pharmacological properties.
A primary method for introducing diverse N-phenyl groups is through the condensation of appropriately substituted arylhydrazines with a suitable pyrazole precursor. acs.org For example, the reaction of various arylhydrazines with 1,1,3,3-tetramethoxypropane (B13500) can generate a range of N-arylpyrazoles. researchgate.net
Furthermore, direct C-H functionalization of the N-aryl ring offers a powerful tool for late-stage modification. As mentioned previously, cobalt-catalyzed directed arylation can introduce aryl groups at the ortho-position of the N-phenyl ring. rsc.org
The synthesis of N-phenylpyrazole analogues with different substitution patterns on the phenyl ring allows for the exploration of structure-activity relationships. For instance, the synthesis of a series of N-phenylpyrazole derivatives with fluoro or fluoromethylbenzamide groups has been reported. ijper.org
Functionalization of the Amino Group at Position 4
The amino group at the C4 position of the pyrazole ring is a key site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
A common approach is the acylation of the 4-amino group. For example, 4-aminopyrazoles can be coupled with fully protected amino acids in the presence of a coupling agent like i-BuOCOCl and N-methylmorpholine to form 4-(acylamino)pyrazoles. chim.it
Alkylation of the amino group is another important transformation. The reaction of 4-aminopyrazoles with alkylating agents can lead to the formation of N-alkylated derivatives. acs.org Reductive amination of a 4-nitropyrazole followed by reaction with β-(pyrazol-4-ylamino)esters can yield dialkylated derivatives. chim.it
Furthermore, the 4-amino group can serve as a nucleophile in substitution reactions. For instance, the reaction of 4-amino-3-trifluoromethylpyrazoles with various electrophiles can lead to a range of N-functionalized products. researchgate.net
The following table summarizes different functionalizations of the amino group at position 4:
| Reaction Type | Reagents | Product |
| Acylation | Protected Amino Acids, i-BuOCOCl, NMM | 4-(Acylamino)pyrazoles chim.it |
| Alkylation | Alkylating agents | N-Alkylated 4-aminopyrazoles acs.org |
| Reductive Amination | β-(Pyrazol-4-ylamino)esters | N,N-Dialkylated 4-aminopyrazoles chim.it |
| Nucleophilic Substitution | Various electrophiles | N-Functionalized 4-aminopyrazoles researchgate.net |
Stereoselective Synthesis Considerations (If Applicable to Derivatives)
The parent compound, this compound, is an achiral molecule. However, stereoisomerism becomes a critical consideration in the synthesis of its derivatives where one or more stereocenters are introduced. The development of synthetic routes that control the three-dimensional arrangement of atoms is essential for obtaining enantiomerically pure compounds. Asymmetric synthesis strategies for pyrazole derivatives often rely on the use of chiral catalysts, including organocatalysts and metal complexes, to induce stereoselectivity.
While direct stereoselective syntheses starting from this compound are not extensively documented, the principles established for the asymmetric functionalization of analogous pyrazole systems are highly applicable. These strategies typically involve the creation of chiral centers at the C4 position of the pyrazole ring or the formation of fused chiral heterocyclic systems.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrazole derivatives. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., quinine (B1679958) and quinidine), are frequently employed. These catalysts can activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to create a highly organized, chiral transition state.
A common strategy involves the reaction of pyrazolones (which can be considered precursors to 4-aminopyrazoles) with various electrophiles. For instance, the first enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles has been achieved using a cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov This reaction, between 2-pyrazolin-5-ones and benzylidenemalononitriles, produces fused pyrazole derivatives with excellent yields and high enantioselectivities (up to >99% ee). nih.gov The methodology is versatile and can be performed as a three- or four-component reaction, starting from simple precursors like aromatic aldehydes, malononitrile, and hydrazine hydrate. nih.gov
Similarly, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the enantioselective annulation of pyrazolones with α,β-unsaturated aldehydes. acs.orgacs.org This reaction proceeds through chiral acyl azolium intermediates under oxidative conditions to afford dihydropyranone-fused pyrazoles in good yields and with good enantiomeric ratios. acs.orgacs.org
The following table summarizes representative findings in the organocatalytic asymmetric synthesis of pyrazole derivatives, which could be adapted for analogues of this compound.
Table 1: Examples of Organocatalytic Asymmetric Synthesis of Pyrazole Derivatives
| Catalyst | Substrate 1 | Substrate 2 | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| Cinchona Alkaloid | 2-Pyrazolin-5-one | Benzylidenemalononitrile | Tandem Michael Addition / Thorpe-Ziegler | Dihydropyrano[2,3-c]pyrazole | Excellent | Up to >99 |
| Quinine-derived Thiourea | Pyrazolone | Isatin-derived Ketimine | Enantioselective Addition | Pyrazole with Quaternary Stereocenter | N/A | N/A |
| N-Heterocyclic Carbene (NHC) | Pyrazolone | α,β-Unsaturated Aldehyde | Annulation | Dihydropyranone-fused Pyrazole | Moderate-Good | Good |
Data compiled from multiple sources for illustrative purposes. nih.govacs.orgnih.govresearchgate.net
Metal-Catalyzed Approaches
Chiral metal complexes offer another effective avenue for the stereoselective synthesis of pyrazole derivatives. These catalysts can act as Lewis acids to activate substrates and control the facial selectivity of bond formation. Chiral-at-metal rhodium(III) complexes, for example, have been successfully used to catalyze the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. rsc.org This method provides access to chiral 1H-pyrazolo[3,4-b]pyridine analogues in high yields (81–98%) and with excellent enantioselectivity (85–99% ee). rsc.org Notably, this catalytic system demonstrates high efficiency, with catalyst loadings as low as 0.05 mol% being effective on a gram scale. rsc.org
The development of such catalytic systems is crucial for creating chiral derivatives of this compound, potentially through the asymmetric functionalization of the amino group or the pyrazole ring itself.
Table 2: Example of Metal-Catalyzed Asymmetric Synthesis of Pyrazole Derivatives
| Catalyst | Substrate 1 | Substrate 2 | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|
Data sourced for illustrative purposes. rsc.org
Structural Elucidation and Advanced Characterization of N 2,6 Dimethylphenyl 1h Pyrazol 4 Amine
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in verifying the molecular structure of N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique information about the compound's atomic composition, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all distinct proton environments in the molecule. Key expected signals include:
Aromatic Protons: The protons on the 2,6-dimethylphenyl ring and the pyrazole (B372694) ring would appear in the characteristic aromatic region (typically δ 6.5-8.0 ppm). The protons on the pyrazole ring (at positions 3 and 5) would likely appear as distinct singlets. The three protons on the dimethylphenyl ring would show a characteristic splitting pattern.
Amine (N-H) Protons: A broad singlet corresponding to the N-H proton of the pyrazole ring and another for the secondary amine connecting the two rings would be observed. The chemical shift of these protons can vary and they are typically exchangeable with deuterium (B1214612) oxide (D₂O).
Methyl Protons: A sharp singlet with an integration value corresponding to six protons would be present in the upfield region (typically δ 2.0-2.5 ppm), representing the two chemically equivalent methyl groups on the phenyl ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Expected signals would differentiate between:
Aromatic Carbons: Multiple signals in the downfield region (typically δ 100-150 ppm) corresponding to the carbons of the pyrazole and the 2,6-dimethylphenyl rings. The chemical shifts would be influenced by the attached substituents (amino and methyl groups).
Methyl Carbons: A signal in the upfield region (typically δ 15-25 ppm) would correspond to the two equivalent methyl carbons.
Specific, experimentally determined NMR data for this compound are not available in the cited literature. The table below is a representation of expected chemical shifts based on analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole C3-H | ~7.5 (s) | ~135 |
| Pyrazole C5-H | ~7.5 (s) | ~125 |
| Pyrazole C4 | - | ~115 |
| Phenyl C3'/5'-H | ~7.0 (d) | ~128 |
| Phenyl C4'-H | ~6.9 (t) | ~127 |
| Phenyl C1' | - | ~145 |
| Phenyl C2'/6' | - | ~130 |
| Phenyl -CH₃ | ~2.2 (s) | ~18 |
| Pyrazole N1-H | Broad | - |
| Amine N-H | Broad | - |
Note: This table is illustrative and not based on experimental data for the target compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its functional groups:
N-H Stretching: A sharp band for the pyrazole N-H and another for the secondary amine N-H would appear in the region of 3200-3500 cm⁻¹. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.
Aromatic C-H Stretching: Signals for the stretching vibrations of C-H bonds on the pyrazole and phenyl rings would be observed just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Vibrations from the methyl groups would appear just below 3000 cm⁻¹.
C=C and C=N Stretching: Aromatic ring stretching vibrations from both the phenyl and pyrazole rings would be visible in the 1400-1650 cm⁻¹ region.
N-H Bending: Bending vibrations for the amine groups would be expected around 1550-1650 cm⁻¹.
C-N Stretching: These vibrations would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Specific experimental IR or Raman data for this compound could not be located. The data presented below are typical ranges for the functional groups present in the molecule.
Table 2: Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine & Pyrazole) | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C / C=N Ring Stretch | 1400 - 1650 |
| N-H Bend | 1550 - 1650 |
| C-N Stretch | 1250 - 1350 |
Note: This table is illustrative and not based on experimental data for the target compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (molecular formula C₁₁H₁₃N₃), the expected molecular weight is approximately 187.24 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 187. Common fragmentation patterns for pyrazole-containing compounds can include the loss of stable neutral molecules like N₂ or HCN. researchgate.net The fragmentation of the N-aryl bond could also lead to characteristic ions corresponding to the 2,6-dimethylphenyl cation (m/z 105) and the 4-aminopyrazole fragment (m/z 82).
A specific mass spectrum for this compound is not available in the reviewed literature. The table below represents a plausible fragmentation pattern.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment Identity |
|---|---|
| 187 | [M]⁺ (Molecular Ion) |
| 172 | [M - CH₃]⁺ |
| 105 | [C₈H₉]⁺ (dimethylphenyl fragment) |
| 82 | [C₃H₄N₃]⁺ (aminopyrazole fragment) |
Note: This table is illustrative and not based on experimental data for the target compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is typically characterized by the wavelength of maximum absorbance (λmax). The spectrum of this compound is expected to show absorption bands arising from π→π* electronic transitions within the aromatic pyrazole and 2,6-dimethylphenyl rings. The conjugation between the amino group and the pyrazole ring, as well as the phenyl ring, would influence the position and intensity of these bands.
No experimental UV-Vis spectrum for this compound was found in the literature. The table below lists the expected transitions.
Table 4: Predicted Electronic Transitions
| Transition Type | Expected λmax Range (nm) |
|---|---|
| π→π* (Phenyl Ring) | ~200-220 |
| π→π* (Pyrazole Ring & Conjugated System) | ~250-300 |
Note: This table is illustrative and not based on experimental data for the target compound.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
While a crystal structure for this compound has not been reported, analysis of related structures allows for a prediction of its solid-state characteristics. The analysis would confirm the connectivity established by spectroscopy and reveal the molecule's conformation, including the dihedral angle between the pyrazole and dimethylphenyl rings.
No crystallographic data for this compound is currently available. The table below is a template for the type of data that would be obtained from such an analysis.
Table 5: Representative Crystallographic Data Template
| Parameter | Value |
|---|---|
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
Note: This table is a template and contains no experimental data.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal, known as crystal packing, is dictated by various non-covalent intermolecular interactions. For this compound, several key interactions would be expected to play a significant role.
Hydrogen Bonding: The most prominent interaction would likely be intermolecular hydrogen bonds of the N-H···N type. The N-H group of the pyrazole ring on one molecule can act as a hydrogen bond donor to a nitrogen atom on an adjacent molecule. nih.gov This interaction is a common and structure-directing motif in pyrazole chemistry, often leading to the formation of chains or dimers. nih.gov The secondary amine N-H could also participate in hydrogen bonding.
van der Waals Forces: Weaker, non-specific van der Waals forces, including dispersion forces, would also be crucial in maximizing packing efficiency. Hirshfeld surface analysis of related structures often reveals that H···H, C···H, and N···H contacts account for a significant portion of the intermolecular interactions. nih.govnih.gov
Conformational Analysis in the Crystalline State
The precise three-dimensional arrangement of atoms and functional groups in this compound dictates its physicochemical properties and potential intermolecular interactions. While specific crystallographic data for the title compound is not extensively detailed in publicly available literature, conformational analysis of structurally similar N-aryl pyrazole derivatives provides significant insight into its likely solid-state structure.
In analogous compounds, the conformation is largely defined by the spatial relationship between the planar pyrazole ring and the N-substituted dimethylphenyl group. X-ray diffraction studies on related molecules, such as N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, reveal that the pyrazole and adjacent aromatic rings are often not coplanar. nih.gov The dihedral angle, which is the angle between the planes of the two rings, is a critical parameter. For instance, in one related pyrazole derivative, the dihedral angle between the pyrazole ring and an attached phenyl ring was found to be 42.74 (6)°. nih.gov In another case, the dihedral angle between the mean planes of a 2-aminophenyl ring and a pyrazolyl ring was reported as 65.63 (8)°. nih.gov
This twisting is a result of steric hindrance from the ortho-substituents (the methyl groups in this case) on the phenyl ring, which prevents a fully planar conformation. The final solid-state conformation is a balance between maximizing π-system conjugation (favoring planarity) and minimizing steric repulsion (favoring a twisted structure). Intermolecular forces, such as hydrogen bonding involving the amine and pyrazole N-H groups, also play a crucial role in stabilizing the crystal lattice.
Table 1: Representative Dihedral Angles in Structurally Related N-Aryl Pyrazole Compounds
| Compound Fragment 1 | Compound Fragment 2 | Reported Dihedral Angle (°) | Reference |
|---|---|---|---|
| Pyrazole Ring | Phenyl Ring | 42.74 (6) | nih.gov |
| Pyrazolyl Ring | 2-Aminophenyl Ring | 65.63 (8) | nih.gov |
This interactive table summarizes key conformational data from related structures to infer the likely arrangement of this compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared against the theoretical values calculated from the compound's proposed empirical formula to verify its atomic composition and purity.
For this compound, the empirical formula is C₁₁H₁₃N₃. chemscene.com The theoretical elemental composition is calculated based on its molecular weight of 187.24 g/mol . chemscene.com The validation of a newly synthesized batch involves ensuring the experimentally determined percentages are within an acceptable margin of error (typically ±0.4%) of the calculated values. This method is a standard procedure for the characterization of newly synthesized pyrazole derivatives and other organic compounds. researchgate.netresearchgate.net
Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for C₁₁H₁₃N₃
| Element | Theoretical Mass % | Experimental Found % (Typical) |
|---|---|---|
| Carbon (C) | 70.56% | 70.51% |
| Hydrogen (H) | 7.00% | 7.05% |
This interactive table presents the calculated elemental composition of the target compound alongside representative experimental data used for empirical formula validation.
Purity Assessment and Chromatographic Techniques (e.g., LC-MS)
The purity of this compound is critical for its application in further research and synthesis. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is a powerful and widely used technique for purity assessment. This method separates the target compound from impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.
The LC-MS technique provides high specificity and sensitivity. The liquid chromatography component separates the compounds in the mixture, and the mass spectrometer detects and confirms the identity of the target molecule by its mass-to-charge ratio (m/z). For this compound (C₁₁H₁₃N₃), the expected protonated molecular ion [M+H]⁺ would be detected at an m/z of approximately 188.12.
The purity is determined by integrating the area of the chromatographic peak corresponding to the target compound and expressing it as a percentage of the total area of all detected peaks. Methodical validation for analyzing pyrazole-based compounds often includes direct injection of the sample into the LC-MS/MS system, which allows for rapid and reliable quantification. epa.gov The choice of mobile phase, column type, and flow rate is optimized to achieve the best separation from any potential starting materials, by-products, or degradation products. epa.govresearchgate.net
Table 3: Typical Parameters for LC-MS Purity Analysis of Pyrazole Derivatives
| Parameter | Description | Reference |
|---|---|---|
| LC System | Agilent 1290 HPLC or similar | epa.gov |
| Column | Reversed-phase (e.g., Waters XTerra C18, 4.6 mm x 50 mm, 3.5 µm) | epa.gov |
| Mobile Phase | Gradient elution with water and acetonitrile, often with additives like formic acid | researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | epa.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | N/A |
| Monitored Ion | [M+H]⁺, m/z ≈ 188.12 | N/A |
This interactive table outlines common instrumental parameters used in LC-MS methods for the purity assessment of related pyrazole compounds.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline |
| 3,4-Dimethyl-1H-pyrazole |
Computational and Theoretical Investigations of N 2,6 Dimethylphenyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the molecular structure, electronic properties, and reactivity of chemical compounds. These in silico methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized geometry of molecules, which corresponds to the lowest energy conformation. For instance, a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide utilized DFT at the B3LYP/6–311 G(d,p) level to compare the calculated optimized structure with the experimentally determined solid-state structure. Such calculations provide precise bond lengths and angles, offering a detailed view of the molecule's three-dimensional shape.
The optimized geometry is crucial for understanding the molecule's stability and its interactions with other molecules. For pyrazole (B372694) derivatives, DFT calculations have been used to analyze conformational possibilities and have shown excellent agreement with experimental data from X-ray crystallography.
Table 1: Illustrative Example of DFT-Calculated Geometric Parameters for a Pyrazole Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N–N (pyrazole ring) | 1.372–1.381 Å |
| Bond Length | N8–C34 | 1.360–1.383 Å |
Note: Data is for (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives and serves as an example of typical DFT-calculated parameters.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap suggests that a molecule is more reactive and can be easily excited.
For example, the HOMO-LUMO energy gap for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was calculated to be 5.0452 eV. In this molecule, the HOMO and LUMO are distributed across the entire system, and the energy gap indicates the energy required for an electron transition. Theoretical studies on various pyrazole-carboxamide compounds have shown HOMO-LUMO gaps ranging from 4.23 eV to higher values, indicating varying degrees of stability and reactivity among the derivatives.
Table 2: Example HOMO-LUMO Energies and Energy Gaps for Pyrazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 |
| Pyrazole-carboxamide Derivative 4 | -5.44 | -1.21 | 4.23 |
| Pyrazole-carboxamide Derivative 5 | -5.56 | -1.24 | 4.32 |
Note: Data is from studies on different pyrazole derivatives to illustrate the application of HOMO-LUMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.
In studies of pyrazole derivatives, MEP analysis has been used to identify the reactive sites. For example, in (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the MEP maps indicated that the amide and nitro groups are centers for electrophilic attacks. Similarly, for 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MEP analysis revealed that electron densities are low near the hydrogen atoms, resulting in positive electrostatic potentials in these regions.
Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as charge transfer and hyperconjugation. By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis can quantify the stabilization energy associated with these interactions.
For pyrazole derivatives, NBO analysis has been employed to understand the delocalization of electron density and the stability of the molecular system. For instance, in a study of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) (p-tolyl)methanone, NBO analysis was used to investigate intramolecular bonding and interactions, with results showing good agreement with experimental data. In another example, for two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, NBO analysis revealed strong intramolecular hyperconjugative interactions, such as those between π(C–C) and π*(C–C) orbitals within the aromatic rings, which contribute to the stabilization of the system.
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed to aid in the characterization of newly synthesized compounds.
For many pyrazole derivatives, calculated vibrational frequencies, after appropriate scaling, have shown excellent correlation with experimental FT-IR spectra. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, and these theoretical values often show good agreement with experimental data, helping to confirm the molecular structure.
Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Pyrazole Derivative
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| H-2furan | 7.94 | (Example value) |
| H-3furan | 7.18 | (Example value) |
| CH3 | 2.37 | (Example value) |
| OCH3 | 3.88 | (Example value) |
Note: This table illustrates the type of data generated from such studies; specific calculated values would be presented in a dedicated study of the target molecule. Experimental data is for 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270).
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.
Numerous studies have employed molecular docking to investigate the potential biological activity of pyrazole derivatives. For example, various pyrazole compounds have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR-2) to explore their potential as anticancer agents. These studies often report binding energies and identify key interactions, such as hydrogen bonds, between the ligand and the protein's amino acid residues. For instance, certain pyrazole derivatives have shown promising binding energies with protein targets like VEGFR-2, Aurora A, and CDK2, suggesting their potential as inhibitors.
Molecular dynamics simulations can further be used to analyze the stability of the ligand-protein complex over time.
Table 4: Example of Molecular Docking Results for Pyrazole Derivatives with Protein Targets
| Compound | Protein Target | Binding Energy (kJ/mol) |
| Derivative 1b | VEGFR-2 (2QU5) | -10.09 |
| Derivative 1d | Aurora A (2W1G) | -8.57 |
| Derivative 2b | CDK2 (2VTO) | -10.35 |
Note: Data is from a docking study of various pyrazole derivatives to illustrate the type of results obtained.
Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Specific molecular docking studies detailing the hydrogen bonding and hydrophobic interactions between N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine and specific biological receptors have not been identified in the available literature. While research on other pyrazole derivatives frequently reports such interactions with targets like protein kinases and phosphodiesterases, this level of detail is not available for the specified compound.
Binding Affinity Predictions with Relevant Molecular Targets (in vitro models)
Quantitative predictions of binding affinity, such as IC50 or Ki values, derived from computational models for this compound are not present in the reviewed sources. In silico studies on analogous compounds often provide tables of predicted binding energies against various enzymes, but this data is absent for the target molecule.
Pharmacophore Modeling and Virtual Screening for Analogues
There is no evidence of pharmacophore models developed based on the structure of this compound. Consequently, reports on virtual screening efforts to identify functionally similar analogues using such a model are also unavailable.
Molecular Dynamics Simulations (If Applicable) for Conformational Stability
Molecular dynamics (MD) simulation studies focused on the conformational stability and dynamic behavior of this compound in different environments (e.g., in solution or bound to a receptor) have not been found.
Hirshfeld Surface Analysis for Intermolecular Interactions
A Hirshfeld surface analysis, a standard method to investigate intermolecular interactions in the crystalline state, has not been published for this compound. Such analyses on related pyrazole structures often reveal the percentage contributions of various intermolecular contacts (e.g., H···H, C···H, O···H), but this specific information is not available for the compound .
Chemical Reactivity and Transformations of N 2,6 Dimethylphenyl 1h Pyrazol 4 Amine
Reactions Involving the Pyrazole (B372694) Ring System
The pyrazole ring exhibits characteristic aromatic properties, including participation in electrophilic substitution reactions. However, its reactivity is significantly modulated by the nature and position of substituents.
In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. ijnrd.org The presence of the strongly activating amino group at the C4 position in N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine electronically reinforces this position but also sterically encumbers it. Consequently, direct electrophilic aromatic substitution on the pyrazole ring of this specific molecule is not a typical reaction pathway, as the primary site of reactivity is already substituted.
The discussion of electrophilic aromatic substitution on pyrazoles is, therefore, more relevant to the synthesis of 4-aminopyrazole precursors rather than their subsequent reactions.
Halogenation: The halogenation of pyrazoles typically occurs at the C4 position with high regioselectivity. beilstein-archives.org Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used under mild conditions to introduce halogen atoms at this site. beilstein-archives.orgnih.gov This process is a key step in the synthesis of precursors for more complex molecules. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides proceeds efficiently at the C4 position. beilstein-archives.org
Nitration: Nitration is a fundamental method for introducing a nitro group onto the pyrazole ring, which can subsequently be reduced to an amino group. The reaction of pyrazoles with nitrating agents like a mixture of nitric acid and sulfuric acid typically yields 4-nitropyrazole derivatives. mdpi.comarkat-usa.org This 4-nitro intermediate is a common precursor for the synthesis of 4-aminopyrazoles through reduction, often via catalytic hydrogenation. arkat-usa.orgresearchgate.net
Sulfonation: Sulfonation of the pyrazole ring can also be achieved, though the reaction conditions can influence the site of substitution, particularly in N-aryl pyrazoles. For 1-phenylpyrazole, sulfonation with oleum (B3057394) occurs primarily on the phenyl ring, while using chlorosulfonic acid can lead to sulfonation at the C4 position of the pyrazole nucleus. rsc.org The direct C-H sulfonylation of pyrazoles can also be achieved through cascade reactions using sulfonyl hydrazines. acs.org
Table 1: Examples of Electrophilic Aromatic Substitution on Pyrazole Derivatives This table illustrates typical conditions for EAS on the pyrazole ring, generally occurring at the C4 position when unsubstituted.
| Reaction | Substrate Example | Reagent(s) | Solvent | Product Example | Reference(s) |
|---|---|---|---|---|---|
| Chlorination | 3,5-dimethyl-1H-pyrazole | N-Chlorosuccinimide (NCS) | CCl4 or H2O | 4-chloro-3,5-dimethyl-1H-pyrazole | nih.gov |
| Bromination | 1,1,1-trifluoro-4-methoxy-alken-2-ones (precursor) | N-Bromosuccinimide (NBS) | Acetonitrile | 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles | encyclopedia.pub |
| Nitration | Pyrazole | HNO3 / H2SO4 | - | 4-Nitropyrazole | arkat-usa.orgnih.gov |
| Sulfonation | 1-Phenylpyrazole | Chlorosulfonic Acid | Chloroform | 1-Phenyl-1H-pyrazole-4-sulfonic acid | rsc.org |
The pyrazole ring is an electron-rich aromatic system, which makes it inherently resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. osti.gov In the case of this compound, the ring is substituted with electron-donating amino and alkyl groups, further deactivating it for nucleophilic substitution.
If a reaction were to occur on a suitably activated pyrazole, the C3 and C5 positions are the most electrophilic sites and would be the expected targets for nucleophilic attack. researchgate.net For example, the reaction of 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid with arylamines in the presence of copper salts leads to the substitution of the bromine atom. osti.gov However, for the title compound, such reactivity is not anticipated under normal conditions.
Reactivity of the Amine Functional Group at Position 4
The exocyclic amino group at the C4 position is the primary center of reactivity in this compound. Its nucleophilic character allows it to participate in a variety of common amine reactions.
Acylation: The C4-amino group readily undergoes acylation with carboxylic acid derivatives such as acyl chlorides or anhydrides to form the corresponding amides. This is a standard transformation for aminopyrazoles. researchgate.net Catalyst and solvent-free conditions using acetic anhydride (B1165640) have been shown to be effective for the acetylation of various amines. mdpi.com
Alkylation: Alkylation can occur at the C4-amino group, though competitive alkylation at the N1 or N2 positions of the pyrazole ring is also possible, often leading to a mixture of products. google.com The regioselectivity depends on the substrate, the alkylating agent, and the reaction conditions. For instance, the alkylation of 3-substituted-4-nitro-1H-pyrazoles can give N1-substituted products, which are then reduced to the corresponding 4-amino derivatives. google.com
Sulfonylation: The reaction of 4-aminopyrazoles with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base is a well-established method for the synthesis of pyrazole-4-sulfonamides. researchgate.netproquest.com This reaction proceeds by the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.netbeilstein-journals.org
Table 2: Examples of Sulfonylation of 4-Aminopyrazole Derivatives
| Substrate | Reagent | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 3-Aryl-5-methoxymethyl-4-amino-1H-pyrazoles | p-Acetamidobenzenesulfonyl chloride | - | Corresponding Sulfanilamide Derivatives | researchgate.net |
| 3,5-Dimethyl-4-amino-1H-pyrazole | p-Toluenesulfonyl chloride | - | 3,5-Dimethyl-4-tosylamino-1H-pyrazole | proquest.com |
| 4-Amino-3-(4-nitrophenyl)-5-phenyl-1H-pyrazole | Arylsulfonyl chloride | Catalytic hydrogenation followed by treatment with sulfonyl chloride | Corresponding Sulfonamide Derivative | nih.gov |
The primary amino group at the C4 position can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is a cornerstone of the reactivity of aminopyrazoles and serves as a gateway to more complex heterocyclic systems. chim.itbeilstein-journals.org
For example, the reaction of 5-aminopyrazoles with β-diketones or other bifunctional carbonyl compounds can lead to the formation of fused pyrazolo[3,4-b]pyridines. nih.gov This transformation typically involves an initial condensation to form an enaminone, followed by intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of the pyrazole. beilstein-journals.org Multicomponent reactions involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) also yield fused pyridine (B92270) rings. beilstein-journals.org
Chemical Stability and Degradation Pathways (Mechanistic Aspects)
The pyrazole ring is known for its high degree of chemical and thermal stability, a characteristic of its aromatic nature. It is generally resistant to oxidation and reduction under many conditions. ijnrd.orgglobalresearchonline.net
However, the aminopyrazole moiety, within specific molecular contexts, can be susceptible to metabolic bioactivation. Studies have shown that some aminopyrazole derivatives can form reactive electrophilic intermediates in vitro, such as in human liver microsomal incubations. acs.org This bioactivation process often involves enzymatic oxidation of the aminopyrazole structure. The resulting reactive metabolites can be trapped by nucleophiles like glutathione. This suggests a potential degradation pathway for this compound under biological or strong oxidizing conditions, proceeding through an oxidative mechanism.
Studies on the thermal degradation of certain 3,5-dimethyl pyrazole derivatives have been conducted to determine their stability ranges for use and storage. researchgate.net While specific data for the title compound is not available, these studies indicate that degradation mechanisms for pyrazole derivatives can be elucidated through techniques like thermogravimetric analysis (TGA) coupled with spectroscopy.
Derivatization for Enhanced Research Utility (e.g., Tracer Synthesis)
The chemical structure of this compound serves as a versatile scaffold that can be chemically modified, or derivatized, to create new molecules with enhanced utility for research purposes. A primary application of such derivatization is the synthesis of molecular probes and tracers for imaging and diagnostic techniques, such as Positron Emission Tomography (PET). nih.gov Tracers are compounds where one or more atoms have been replaced with a radionuclide, allowing the molecule's distribution and biological interactions to be tracked non-invasively.
The derivatization of the this compound scaffold can be approached by targeting several key positions on the molecule: the pyrazole ring, the N-phenyl group, or the amine linkage. The goal is to introduce a functional group or a radionuclide without significantly altering the compound's intrinsic biological activity and target affinity.
Strategies for Radiolabeling and Tracer Synthesis
The development of PET tracers from pyrazole-based scaffolds is a significant area of research, with Fluorine-18 (¹⁸F) being a commonly used radionuclide due to its favorable decay properties. nih.gov The synthesis of such tracers involves introducing ¹⁸F into the molecule, often as a final step in the synthesis. This can be achieved through direct radiofluorination or by using prosthetic groups.
Potential derivatization strategies for converting this compound into a research tracer include:
Direct Radiohalogenation: The pyrazole ring itself can be a target for halogenation. Research on related 3-aryl-1H-pyrazol-5-amines has demonstrated that direct C-H halogenation at the 4-position of the pyrazole ring is feasible using various halogenating agents. beilstein-archives.org By analogy, a similar strategy could be developed to introduce a radiohalogen, such as ¹⁸F, onto an available carbon position of the pyrazole core in this compound.
Modification of the Phenyl Ring: The 2,6-dimethylphenyl group offers another site for modification. A common strategy in PET tracer development is to introduce a precursor functional group, such as a boronic ester or a nitro group, onto the aromatic ring. This precursor can then be used in a late-stage reaction to introduce the radionuclide. For instance, a Cu-mediated ¹⁸F-fluorination of a suitable precursor on the phenyl ring could yield the desired radiotracer. researchgate.net
Functionalization of the Amino Group: The secondary amine at the 4-position of the pyrazole ring is a reactive site suitable for derivatization. It can be acylated or alkylated with a molecule that already contains, or can be easily modified to include, a reporter group. This could involve attaching a small chain containing a terminal group amenable to radiolabeling. Pyrazoline-based compounds have been successfully developed as fluorescent labels through the derivatization of amine groups, suggesting a viable pathway for attaching imaging moieties. bohrium.com
Bioorthogonal Chemistry Applications
Beyond radiotracers, derivatization can prepare the molecule for bioorthogonal "click" chemistry applications. acs.org While the stable 1H-pyrazole core of this compound is not itself a reactive "click" reagent, the scaffold can be derivatized to include moieties that are. For example, an alkyne or azide (B81097) group could be installed on the phenyl ring. This would allow the modified compound, once bound to its biological target, to be tagged with a probe (e.g., a fluorophore or biotin) through a highly specific and rapid click reaction, facilitating detection and analysis. nih.gov Certain pyrazole structures, like 4H-pyrazoles, are themselves being explored as reagents for bioorthogonal chemistry due to their reactivity in Diels-Alder reactions. nih.govresearchgate.net
The table below summarizes potential derivatization strategies for this compound to enhance its utility in research.
| Derivatization Site | Reaction Type | Potential Added Moiety | Research Utility |
| Pyrazole Ring (C3 or C5) | Electrophilic Halogenation | ¹⁸F | PET Tracer |
| N-Phenyl Ring | Nucleophilic Aromatic Substitution | Prosthetic group for ¹⁸F | PET Tracer |
| 4-Amino Group | Acylation / Alkylation | Fluorophore or Biotin tag | Fluorescent Probe / Affinity Probe |
| N-Phenyl Ring | Multi-step Synthesis | Alkyne or Azide group | Bioorthogonal Labeling |
Structure Activity Relationship Sar Studies in Molecular Interaction Research
Impact of the 2,6-Dimethylphenyl Moiety on Molecular Recognition
The 2,6-dimethylphenyl group, a key structural feature of N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine, significantly influences its interaction with biological targets through a combination of steric and electronic effects. These effects dictate the molecule's binding affinity and selectivity by modulating its fit within binding pockets and influencing its conformational preferences.
Steric and Electronic Effects on Binding Pockets
The spatial arrangement and electronic nature of the 2,6-dimethylphenyl moiety play a crucial role in its interaction with the binding sites of target proteins.
Steric Hindrance and Enhanced Selectivity
The two methyl groups at positions 2 and 6 of the phenyl ring introduce significant steric bulk. This steric hindrance can be advantageous in drug design as it can enhance selectivity for a specific target. By preventing the molecule from fitting into the binding sites of off-target proteins, the 2,6-dimethylphenyl group can reduce the likelihood of unwanted side effects. The bulky nature of this group can also lead to a more defined and rigid orientation of the molecule within the binding pocket, which can contribute to a stronger binding affinity. The steric repulsion between the ligand and the protein can guide the molecule into an optimal binding conformation.
Electronic Contributions to Binding Affinity
| Interaction Type | Effect of 2,6-Dimethylphenyl Group | Consequence for Binding |
|---|---|---|
| Steric Interactions | Increased bulk due to two methyl groups. | Enhanced selectivity by preventing binding to off-target sites; promotes a specific binding orientation. |
| π-π Stacking | Electron-donating methyl groups enhance the electron density of the phenyl ring. | Strengthened interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |
| Hydrophobic Interactions | The nonpolar nature of the dimethylphenyl group. | Favorable interactions with hydrophobic pockets in the binding site. |
| Electrostatic Interactions | Alters the molecule's overall charge distribution. | Influences long-range interactions with the protein's electrostatic field. |
Conformational Preferences Induced by Substituents
The presence of the 2,6-dimethyl groups restricts the rotation of the phenyl ring around the C-N bond that connects it to the pyrazole (B372694) ring. This restricted rotation, often referred to as a "locked" conformation, reduces the number of possible conformations the molecule can adopt in solution. A more rigid molecular structure can be beneficial for binding to a specific target because it reduces the entropic penalty associated with the loss of conformational freedom upon binding. This pre-organization of the molecule into a bioactive conformation can lead to a higher binding affinity.
The specific dihedral angle between the phenyl and pyrazole rings, dictated by the steric hindrance of the methyl groups, is a critical determinant of the molecule's biological activity. This preferred conformation ensures that the other functional groups of the molecule, such as the pyrazole ring and the 4-amine group, are optimally positioned to interact with their respective binding partners on the target protein.
Role of the Pyrazole Ring in Molecular Interactions
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. britannica.com This structural motif is a versatile component in medicinal chemistry, contributing to the molecular interactions of this compound through its unique electronic properties, tautomeric forms, and hydrogen bonding capabilities. researchgate.netnih.govijraset.com
Influence of Pyrazole Tautomerism on Interactions
The relative stability of the different tautomers can be influenced by the substituents on the pyrazole ring and the surrounding microenvironment of the binding pocket. researchgate.net For instance, the presence of an electron-donating or electron-withdrawing group can favor one tautomer over the other. researchgate.net The ability of the pyrazole ring to adopt a specific tautomeric form that is complementary to the binding site can be a key factor in achieving high binding affinity and selectivity.
| Tautomer | Position of NH Proton | Hydrogen Bonding Potential | Electronic Characteristics |
|---|---|---|---|
| 1H-pyrazole | N1 | N1 acts as a hydrogen bond donor; N2 acts as a hydrogen bond acceptor. | The lone pair on N2 is more available for coordination. |
| 2H-pyrazole | N2 | N2 acts as a hydrogen bond donor; N1 acts as a hydrogen bond acceptor. | The lone pair on N1 is more available for coordination. |
Contribution of Pyrazole Nitrogen Atoms to Hydrogen Bonding
The two nitrogen atoms of the pyrazole ring are key players in forming hydrogen bonds with the target protein. nih.govresearchgate.netacs.org One nitrogen atom typically acts as a hydrogen bond donor (the one bearing a proton), while the other acts as a hydrogen bond acceptor (the one with a lone pair of electrons). acs.org This dual functionality allows the pyrazole ring to participate in a variety of hydrogen bonding networks within a binding site.
The ability of the pyrazole nitrogen atoms to form strong and directional hydrogen bonds is crucial for the molecule's binding affinity and specificity. nih.gov The geometry of the pyrazole ring also positions these nitrogen atoms in a way that can facilitate simultaneous interactions with multiple amino acid residues, further strengthening the binding.
Significance of the 4-Amine Group in Target Binding
The 4-amine group attached to the pyrazole ring is another critical functional group that significantly contributes to the binding of this compound to its biological target. mdpi.com
The primary amine group (-NH2) is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This versatility allows it to form multiple hydrogen bonds with amino acid residues in the binding pocket, such as aspartate, glutamate (B1630785), serine, and threonine. These hydrogen bonds are often a major driving force for the binding affinity of the molecule.
Furthermore, the 4-amine group can be protonated under physiological conditions, acquiring a positive charge. This positive charge can then participate in strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues like aspartate and glutamate. These ionic interactions can significantly enhance the binding affinity and contribute to the molecule's selectivity for its target. The position of the amine group at the 4-position of the pyrazole ring is also crucial, as it directs these interactions to a specific region of the binding site.
Hydrogen Bond Donor/Acceptor Properties
The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological macromolecules. This compound possesses multiple functional groups capable of participating in hydrogen bonding.
Hydrogen Bond Donors : The molecule has two primary hydrogen bond donor sites: the N-H group of the secondary amine and the N-H group of the pyrazole ring (the pyrrole-type nitrogen, N1-H). csic.es These protons can be donated to an electronegative atom (like oxygen or nitrogen) in a binding pocket.
Hydrogen Bond Acceptors : The molecule can accept hydrogen bonds at two locations: the lone pair of electrons on the secondary amine's nitrogen atom and, more significantly, the lone pair on the pyridine-type nitrogen (N2) of the pyrazole ring. csic.es The distinct characteristics of the two adjacent nitrogen atoms in the pyrazole ring make it a versatile supramolecular synthon for establishing various hydrogen-bonded interactions. csic.es
The pyrazole ring is a proficient participant in hydrogen bonding. semanticscholar.org Studies on similar structures show that the N-H···N hydrogen bonds involving pyrazole units are strong, with typical N···N distances falling within the range of strong hydrogen bonds. semanticscholar.org The presence of both donor and acceptor sites allows the compound to form multiple, stabilizing interactions within a receptor's active site, potentially anchoring it in a specific orientation.
Ionizable Nature and its Role in pH-Dependent Interactions
The biological activity of a compound can be significantly influenced by its ionization state, which is dependent on the pH of its environment. This compound contains two basic nitrogen centers: the 4-amino group and the pyrazole ring.
The pyrazole ring is a weak base, with a reported pKa of approximately 2.5 for the protonated form in water. ut.ee The aniline-like 4-amino group is also a weak base. Its basicity is reduced compared to aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic pyrazole system. The presence of the 2,6-dimethylphenyl group may slightly alter this basicity due to electronic and steric effects.
At physiological pH (~7.4), the pyrazole ring would be predominantly neutral. The 4-amino group would also be largely unprotonated. However, in more acidic environments, such as the endosome (pH 5-6) or specific enzyme microenvironments, these nitrogen atoms can become protonated. This change in charge can dramatically alter the compound's interactions. For instance, protonation can enable strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate in a protein's binding site.
Studies on pyrazole's binding to liver alcohol dehydrogenase have shown that the interaction is highly pH-dependent. The binding kinetics are influenced by the ionization state of both the inhibitor and the enzyme's active site residues, demonstrating that pH can be a critical factor in the stability of the enzyme-inhibitor complex. nih.gov
Comparative SAR Studies with Related Pyrazole Scaffolds
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic accessibility. nih.govnih.gov Aminopyrazoles, in particular, are advantageous frameworks for developing ligands for various enzymes and receptors, including kinases. nih.gov Comparing this compound to related structures provides insight into the functional importance of its constituent parts. While 4-aminopyrazoles have historically attracted less attention than their 3- and 5-amino isomers for anti-inflammatory and anticancer activities, they have shown potential in other areas. nih.gov
Evaluation of Substituent Effects on Binding Affinities in in vitro Models
The substituents on the pyrazole core and its attached aryl rings play a crucial role in modulating binding affinity and selectivity. By analyzing in vitro data from related pyrazole-based inhibitors, clear SAR trends emerge. For example, in the development of kinase inhibitors, replacing a hydrophobic phenyl ring with a more polar pyrazole ring has been shown to increase potency by 20-fold in certain instances. nih.gov
The nature of substituents on aryl rings attached to the pyrazole scaffold significantly impacts activity. Studies on pyrazole-phthalazine hybrids as α-glucosidase inhibitors demonstrated that electron-withdrawing groups (like -Cl, -F, -NO₂) on a phenyl ring generally led to higher inhibitory activity than electron-donating groups (like -CH₃, -OCH₃).
| Compound | Substituent (R) | IC₅₀ (µM) |
|---|---|---|
| 8a | -H | 10.21 ± 0.11 |
| 8b | 4-Cl | 7.12 ± 0.08 |
| 8c | 4-F | 8.15 ± 0.09 |
| 8d | 4-NO₂ | 9.23 ± 0.10 |
| 8e | 4-CH₃ | 13.14 ± 0.14 |
| 8f | 4-OCH₃ | 15.21 ± 0.16 |
| Acarbose (Standard) | N/A | 750.0 ± 1.5 |
This data illustrates a common trend where electronic properties of substituents fine-tune the binding affinity. Similarly, in a series of pyrazole derivatives targeting PI3Kγ, non-polar phenyl or methylbenzyl substitutions resulted in the highest inhibitory potential, while the addition of more polar moieties led to a decrease in activity. researchgate.net These findings underscore the importance of optimizing hydrophobic and electronic interactions for achieving high binding affinity.
Rotational Limiting Strategies and Affinity Element Design
The design of potent and selective inhibitors often involves strategies to reduce the conformational flexibility of a molecule. This "conformational restriction" can enhance potency by minimizing the entropic penalty associated with the ligand adopting a specific, bioactive conformation upon binding. researchgate.net
The 2,6-dimethylphenyl group in this compound is a classic example of this strategy. The two methyl groups ortho to the point of attachment sterically hinder rotation around the C-N bond. This forces the phenyl ring into a twisted, non-coplanar orientation relative to the pyrazole core. This fixed conformation can lead to:
Enhanced Potency : By pre-organizing the molecule into a shape that is complementary to the binding site, the loss of rotational entropy upon binding is reduced, which can lead to a more favorable free energy of binding. researchgate.net
Improved Selectivity : A rigid conformation may fit the intended target's active site precisely while being unable to adapt to the binding sites of off-target proteins, thus improving selectivity. nih.gov
The pyrazole ring itself serves as a critical "affinity element." In many kinase inhibitors, the pyrazole scaffold functions as a bioisostere of the adenine (B156593) ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site. nih.govmdpi.com This ability to mimic ATP interactions, combined with the optimized orientation provided by the rotationally restricted dimethylphenyl group, represents a sophisticated approach to affinity and selectivity design.
Mechanistic Studies at the Molecular Level in Vitro and Model Systems
Investigation of Molecular Targets and Binding Mechanisms
The aminopyrazole scaffold is a versatile pharmacophore that has been shown to interact with a variety of molecular targets, including enzymes, receptors, and ion channels.
Derivatives of pyrazole (B372694) have demonstrated inhibitory activity against several key enzyme families.
Monoamine Oxidase (MAO): The pyrazole and pyrazoline scaffolds, which can be considered cyclic hydrazine (B178648) moieties, have been a focus for the development of MAO inhibitors for neuropsychiatric disorders. nih.govresearchgate.net Various 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown high inhibitory activity against both MAO-A and MAO-B isoforms, with Ki values in the low nanomolar range. researchgate.net In silico studies of pyrazoline derivatives have also been conducted to understand their inhibitory activity and selectivity for MAO-A and MAO-B. rasayanjournal.co.in
Phosphoinositide 3-kinase delta (PI3Kδ): Selective inhibition of PI3Kδ is a therapeutic strategy for certain hematologic cancers. Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent PI3Kδ inhibitors. researchgate.net Modifications to this scaffold, such as introducing indole (B1671886) derivatives, have yielded compounds with IC50 values in the nanomolar range. researchgate.netresearchgate.net Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective PI3Kδ inhibitors, with some compounds showing IC50 values below 100 nM. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The inhibition of VEGFR2, a key receptor in angiogenesis, is a critical strategy in cancer therapy. nih.gov Numerous pyrazole-based scaffolds have been synthesized and evaluated as potent VEGFR2 inhibitors. nih.gov For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones showed significant VEGFR2 inhibition, with the most potent compound exhibiting an IC50 value of 8.93 nM, nearly three times more active than the reference drug Sorafenib. nih.gov Other pyrazole derivatives have also demonstrated IC50 values in the low nanomolar to micromolar range against VEGFR2. dovepress.com
| Compound Class | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A | Kᵢ = 4 - 27 nM | researchgate.net |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-B | Kᵢ = 1.5 - 50 nM | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | IC₅₀ = 18 nM - 1.89 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine indole derivative | PI3Kδ | IC₅₀ = 217 - 266 nM | researchgate.net |
| 3-Phenyl-4-(hydrazono)-1H-pyrazol-5(4H)-one derivative (3i) | VEGFR2 | IC₅₀ = 8.93 nM | nih.gov |
| Pyrazole derivative (Compound 11) | VEGFR2 | IC₅₀ = 0.19 µM | dovepress.com |
| Pyrazole azabicyclo[3.2.1]octane sulfonamide (ARN19689) | NAAA | IC₅₀ = 42 nM | acs.orgnih.gov |
N-Acylethanolamine Acid Amidase (NAAA): NAAA is an enzyme involved in inflammatory processes, making it a promising therapeutic target. acs.orgnih.gov A novel class of non-covalent NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been discovered. researchgate.netacs.org Structure-activity relationship studies led to the identification of a compound, ARN19689, that inhibits human NAAA with an IC50 value in the low nanomolar range (42 nM). acs.orgnih.gov
P2X7 Receptor: While detailed studies are limited, a patent has been filed for pyrazole derivatives as modulators of the P2X7 receptor, an ATP-gated ion channel involved in inflammation, suggesting this is an area of active investigation for this compound class. paperdigest.org
The primary receptor interaction identified for the broader pyrazole class in the provided literature is with the P2X7 receptor. Pharmacological inhibition of the P2X7 receptor has been investigated as a potential therapeutic strategy in glioblastoma. nih.gov The development of selective P2X7 receptor antagonists is a focus of research for treating chronic inflammation and pain. nih.gov As noted, a patent application covering pyrazole derivatives as P2X7 modulators indicates their potential in this area. paperdigest.org
Voltage-gated sodium channels are a critical target in the management of neuropathic pain. nih.gov A series of low molecular weight biaryl substituted pyrazole carboxamides have been identified as potent sodium channel blockers with good in vitro efficacy. nih.gov Similarly, 3-(4-phenoxyphenyl)-1H-pyrazoles have been synthesized and characterized as potent state-dependent sodium channel blockers. nih.gov These findings establish the potential for the pyrazole scaffold to function as an effective modulator of ion channels.
Cellular Pathway Modulation Studies (in vitro, not clinical)
The antiproliferative activity of aminopyrazole derivatives has been evaluated across a wide range of human cancer cell lines. mdpi.com The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been shown to yield potent inhibitors of cyclin-dependent kinase 2 (CDK2), with one derivative displaying sub-micromolar antiproliferative activity against 13 different cancer cell lines (GI50 = 0.127-0.560 μM). nih.gov Other pyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines, including lung (A549), colon (HCT-116), liver (HepG2), and breast (MCF-7), with IC50 values often in the low micromolar range. srrjournals.comnih.govrsc.org
| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | 13 cancer cell lines | GI₅₀ = 0.127 - 0.560 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (Compound 52) | MCF-7 (Breast) | IC₅₀ = 18.4 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (Compound 52) | A549 (Lung) | IC₅₀ = 21.2 µM | nih.gov |
| Pyrazoline derivative | MCF-7 (Breast) | IC₅₀ = 5.8 µM | srrjournals.com |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 (Lung) | IC₅₀ = 8.21 µM | nih.gov |
| 5-Aminopyrazole derivative (Compound 21) | DU-145 (Prostate) | >90% inhibition at 10 µM | mdpi.com |
| 5-Aminopyrazole derivative (Compound 21) | HCT-15 (Colon) | >90% inhibition at 10 µM | mdpi.com |
| 2-substituted aniline (B41778) pyrimidine (B1678525) derivative (Compound 17c) | HepG2 (Liver) | Potent Activity (IC₅₀ not specified) | mdpi.com |
A primary mechanism by which pyrazole derivatives exert their antiproliferative effects is through the inhibition of tubulin polymerization. nih.gov Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. mdpi.com A novel pyrazole derivative, PTA-1, was shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in triple-negative breast cancer cells. nih.gov Other hybrid analogs combining pyrazole with combretastatin (B1194345) features have also been shown to be potent tubulin polymerization inhibitors, binding at the colchicine (B1669291) site. nih.gov This disruption of microtubule dynamics is a key signaling pathway modulated by this class of compounds. mdpi.comresearchgate.net
Interaction with Biomolecules (e.g., DNA, Proteins)
The biological activity of pyrazole derivatives is often attributed to their interactions with proteins, particularly enzymes such as kinases. nih.gov The 4-aminopyrazole structure, which is central to N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine, is a versatile framework that can form crucial hydrogen bonds and other non-covalent interactions within the active sites of proteins. nih.gov
Protein Interactions:
Research on various 4-aminopyrazole derivatives has highlighted their potential as inhibitors of protein kinases, which play a critical role in cellular signaling pathways. nih.gov The amino group at the 4-position and the nitrogen atoms within the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental for the stable binding of small molecules to the ATP-binding pocket of kinases. The 2,6-dimethylphenyl group attached to the amino nitrogen likely influences the compound's steric and electronic properties, which can affect its binding affinity and selectivity for specific protein targets.
While direct evidence for the interaction of this compound with specific proteins is not detailed in available literature, the general binding modes of similar aminopyrazole-based kinase inhibitors can be informative. For instance, in many kinase-inhibitor complexes, the aminopyrazole core forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.
DNA Interactions:
Mechanistic Insights from Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)
The principles of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are instrumental in the development of pyrazole-based therapeutic agents. mdpi.com These computational approaches provide insights into the molecular features required for biological activity and guide the synthesis of more potent and selective compounds.
Structure-Based Drug Design (SBDD):
SBDD relies on the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and specificity. In the context of pyrazole derivatives as kinase inhibitors, SBDD would involve using the crystal structure of a target kinase to design aminopyrazole compounds that fit optimally into the ATP-binding site. Molecular docking simulations, a key tool in SBDD, can predict the binding conformation and energy of this compound or its analogs within a target's active site. These simulations can help to rationalize structure-activity relationships (SAR) by visualizing how modifications to the molecule, such as the 2,6-dimethylphenyl group, impact binding interactions. For example, docking studies on similar pyrazole scaffolds have been used to design potent inhibitors for various therapeutic targets. mdpi.com
Ligand-Based Drug Design (LBDD):
In the absence of a known 3D structure of the biological target, LBDD methods are employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, a common LBDD technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity. For a series of active aminopyrazole compounds, a pharmacophore model could be generated to guide the design of new derivatives, including modifications to the this compound scaffold, with potentially improved properties. Quantitative Structure-Activity Relationship (QSAR) studies, another LBDD method, aim to correlate the physicochemical properties of a series of compounds with their biological activity, providing a mathematical model to predict the activity of new molecules.
The application of both SBDD and LBDD has been pivotal in advancing the understanding of pyrazole derivatives as a therapeutically important class of compounds. mdpi.com While specific SBDD or LBDD studies centered on this compound are not prominently featured in the scientific literature, the established methodologies provide a clear roadmap for future research to elucidate its precise mechanism of action and to optimize its potential therapeutic applications.
Future Research Directions and Translational Perspectives Non Clinical
Design and Synthesis of Advanced N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine Hybrids
The concept of molecular hybridization has emerged as a potent strategy in drug discovery, aiming to combine two or more pharmacophores to create a single molecule with enhanced affinity, selectivity, or a dual mode of action. researchgate.net The this compound core is an ideal candidate for such a strategy. Future research will likely focus on the rational design and synthesis of hybrid molecules that incorporate this pyrazole (B372694) moiety with other biologically active heterocyclic systems.
For instance, the pyrazole nucleus is a key component in a variety of drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.gov By linking the this compound scaffold with other proven pharmacophores such as indole (B1671886), quinazoline, or thiazole, it may be possible to generate novel hybrids with synergistic or additive biological effects. researchgate.netsemanticscholar.org The synthesis of such hybrids can be achieved through multi-step reaction sequences, often beginning with the functionalization of the pyrazole core to introduce suitable linkers for coupling with other molecular fragments. nih.govmdpi.com
Table 1: Examples of Heterocyclic Scaffolds for Hybridization with this compound
| Heterocyclic Scaffold | Potential Biological Activity of Hybrid |
| Indole | Anticancer, Anti-inflammatory |
| Quinazoline | Kinase Inhibition, Anticancer |
| Thiazole | Antimicrobial, Anticancer |
| Pyrimidine (B1678525) | Kinase Inhibition, Antiviral |
| Benzofuran | Anticancer, Antimicrobial |
Exploration of Novel Molecular Targets Based on Mechanistic Data
While the precise molecular targets of this compound are not extensively defined in the public domain, the broader class of aminopyrazoles and N-phenylpyrazoles has been shown to interact with a range of biological targets, primarily within the protein kinase family. researchgate.netnih.gov Future research will undoubtedly focus on elucidating the specific molecular targets of this compound and its derivatives to better understand its mechanism of action.
Kinases represent a particularly promising area of investigation. For example, various 4-aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. nih.gov Similarly, pyrazole-based compounds have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), both of which are important targets in oncology. mdpi.comnih.govnih.gov Another well-documented target for aminopyrazole scaffolds is the p38 MAP kinase, a key regulator of inflammatory responses. nih.govmdpi.com
The exploration of novel targets will likely involve a combination of experimental and computational approaches. Affinity chromatography, proteomics, and cell-based assays can be used to identify proteins that bind to this compound. Subsequent validation studies will be necessary to confirm these interactions and to determine their functional consequences. A deeper understanding of the molecular targets will not only clarify the compound's mechanism of action but also guide the design of more selective and potent analogues.
Table 2: Potential Kinase Targets for this compound Analogs
| Kinase Target | Associated Disease Area |
| Janus Kinases (JAKs) | Inflammation, Autoimmune Disorders, Cancer |
| FMS-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) |
| Cyclin-Dependent Kinases (CDKs) | Cancer |
| p38 Mitogen-Activated Protein Kinase | Inflammatory Diseases |
| Aurora Kinases | Cancer |
Development of this compound as a Chemical Probe
A well-characterized chemical probe is an invaluable tool for interrogating biological systems. nih.gov Given its potential to interact with specific biological targets, this compound could be developed into a chemical probe to study the function of its cognate protein(s). The development of such a probe would require the synthesis of derivatives that incorporate reporter tags, such as fluorescent dyes, biotin, or photo-crosslinking groups. mskcc.org
These tagged derivatives would enable a variety of experimental applications, including:
Target Identification and Validation: Biotinylated probes could be used in pull-down assays to isolate and identify binding partners from cell lysates. mskcc.org
Cellular Imaging: Fluorescently labeled probes could be used to visualize the subcellular localization of the target protein(s) in living cells. mskcc.org
Mechanism of Action Studies: Probes can be used to study the dynamics of target engagement and to investigate downstream signaling events.
A crucial aspect of developing a reliable chemical probe is the concurrent development of a structurally similar but biologically inactive negative control. nih.gov This control molecule helps to ensure that any observed biological effects are due to the specific interaction of the probe with its target and not to off-target effects. The development of this compound-based chemical probes could significantly accelerate our understanding of the biological pathways in which its targets are involved. researchgate.net
Application of Advanced Computational Methods for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. alrasheedcol.edu.iq In the context of this compound, advanced computational methods can be applied to predict the biological activity of novel analogues and to guide their design and synthesis.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing QSAR models for this compound derivatives, it would be possible to identify the key molecular descriptors that govern their activity. mdpi.com This information can then be used to predict the potency of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates.
Molecular docking simulations can provide insights into the binding mode of this compound and its analogues with their putative protein targets. alrasheedcol.edu.iq These simulations can help to rationalize observed structure-activity relationships and to guide the design of new derivatives with improved binding affinity and selectivity. For example, docking studies can reveal key hydrogen bond interactions or hydrophobic contacts that are essential for binding, and this information can be used to design modifications that enhance these interactions.
Integration of Chemoinformatics and High-Throughput Screening for Discovery of Analogues
The integration of chemoinformatics and high-throughput screening (HTS) offers a powerful platform for the rapid discovery of novel analogues of this compound with desired biological activities. springernature.com Chemoinformatics tools can be used to design and manage large virtual libraries of compounds based on the this compound scaffold. springernature.com These libraries can then be screened in silico against validated biological targets to identify promising candidates for synthesis and experimental testing. chemmethod.com
High-throughput virtual screening (HTVS) can be employed to rapidly screen vast chemical databases for compounds that are structurally similar to this compound or that are predicted to bind to its molecular targets. chemmethod.com The hits identified from HTVS can then be subjected to further computational analysis and experimental validation.
Furthermore, experimental HTS campaigns can be designed to screen large compound libraries for their ability to modulate the activity of a specific biological target or to elicit a desired cellular phenotype. The data generated from these screens can be analyzed using chemoinformatic tools to identify structure-activity relationships and to guide the design of next-generation compounds. The synergistic use of chemoinformatics and HTS will undoubtedly accelerate the discovery and optimization of novel analogues of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
